molecular formula C18H27NO2 B5568659 [1,2,5-trimethyl-4-(3-methylphenyl)piperidin-4-yl] propanoate

[1,2,5-trimethyl-4-(3-methylphenyl)piperidin-4-yl] propanoate

Cat. No.: B5568659
M. Wt: 289.4 g/mol
InChI Key: SABQXRSQNPFMEG-UHFFFAOYSA-N
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Description

[1,2,5-trimethyl-4-(3-methylphenyl)piperidin-4-yl] propanoate: is a synthetic organic compound belonging to the piperidine class Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,5-trimethyl-4-(3-methylphenyl)piperidin-4-yl] propanoate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, the reaction of 3-methylphenylacetonitrile with a suitable amine under cyclization conditions can yield the piperidine ring.

    Substitution Reactions:

    Esterification: The final step involves the esterification of the piperidine derivative with propanoic acid or its derivatives under acidic or basic conditions to form the propanoate ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alcohols from esters.

    Substitution: Introduction of functional groups such as halogens or nitro groups on the aromatic ring.

Scientific Research Applications

[1,2,5-trimethyl-4-(3-methylphenyl)piperidin-4-yl] propanoate: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1,2,5-trimethyl-4-(3-methylphenyl)piperidin-4-yl] propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,5-trimethyl-4-phenylpiperidine: Lacks the 3-methyl group on the aromatic ring.

    4-(3-methylphenyl)piperidine: Lacks the methyl groups at positions 1, 2, and 5.

    1,2,5-trimethylpiperidine: Lacks the aromatic ring.

Uniqueness

  • The presence of both the 3-methylphenyl group and the propanoate ester makes [1,2,5-trimethyl-4-(3-methylphenyl)piperidin-4-yl] propanoate unique compared to its analogs. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

[1,2,5-trimethyl-4-(3-methylphenyl)piperidin-4-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2/c1-6-17(20)21-18(16-9-7-8-13(2)10-16)11-15(4)19(5)12-14(18)3/h7-10,14-15H,6,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABQXRSQNPFMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(CC(N(CC1C)C)C)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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